2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile
Overview
Description
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile, also known as DCTA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile works by binding to specific proteins or molecules in biological systems, which allows for imaging or manipulation of these systems. The exact mechanism of action is still being studied and is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in laboratory experiments. It has been used to successfully image and manipulate biological systems in vitro.
Advantages and Limitations for Lab Experiments
One advantage of 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile is its high selectivity for specific proteins or molecules, which allows for precise imaging or manipulation of biological systems. However, its use is limited by its relatively high cost and the need for specialized equipment for imaging and analysis.
Future Directions
There are several potential future directions for research on 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile. These include exploring its use in live animal imaging, developing new methods for synthesis and modification of the compound, and investigating its potential as a therapeutic agent for certain diseases.
In conclusion, this compound is a promising synthetic compound that has potential applications in a variety of scientific research areas. Its selectivity and minimal toxicity make it a valuable tool for imaging and manipulating biological systems, and further research is needed to fully understand its mechanism of action and potential future uses.
Scientific Research Applications
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for imaging biological systems and as a tool for studying protein-protein interactions.
properties
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2N2S/c23-19-9-8-16(11-20(19)24)21-13-27-22(26-21)17(12-25)10-15-6-3-5-14-4-1-2-7-18(14)15/h1-11,13H/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDQMGDDMZMSTC-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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